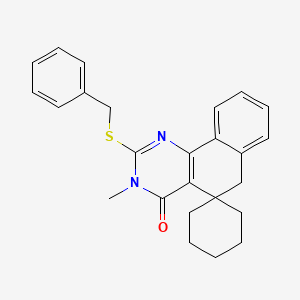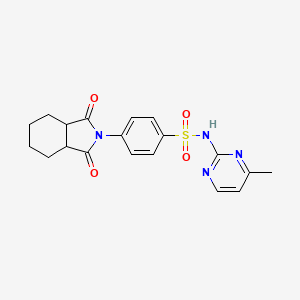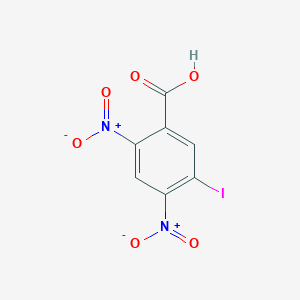![molecular formula C19H17BrN2O3 B11095386 (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11095386.png)
(2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-2-CYANO-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a furan ring, a cyano group, and an oxolan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-2-CYANO-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the bromophenyl group through electrophilic aromatic substitution. The cyano group is then added via a nucleophilic substitution reaction. Finally, the oxolan-2-ylmethyl group is introduced through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-2-CYANO-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Primary amines.
Substitution: Various substituted bromophenyl derivatives.
Scientific Research Applications
(2E)-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-2-CYANO-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (2E)-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-2-CYANO-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with cellular receptors, while the cyano group can form hydrogen bonds with target proteins. The furan ring and oxolan-2-ylmethyl group contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2-CYANO-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE
- (2E)-3-[5-(4-FLUOROPHENYL)FURAN-2-YL]-2-CYANO-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE
Uniqueness
(2E)-3-[5-(4-BROMOPHENYL)FURAN-2-YL]-2-CYANO-N-[(OXOLAN-2-YL)METHYL]PROP-2-ENAMIDE is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties compared to its chloro and fluoro analogs. These properties can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H17BrN2O3 |
|---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
(E)-3-[5-(4-bromophenyl)furan-2-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C19H17BrN2O3/c20-15-5-3-13(4-6-15)18-8-7-16(25-18)10-14(11-21)19(23)22-12-17-2-1-9-24-17/h3-8,10,17H,1-2,9,12H2,(H,22,23)/b14-10+ |
InChI Key |
UFCQWXLYVAUWLF-GXDHUFHOSA-N |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Br)/C#N |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2Z)-2-[3-bromo-4-(2-methoxy-2-oxoethoxy)benzylidene]-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11095303.png)
![N-(2-butyl-3-propylquinolin-4-yl)-2-[4-(phenylcarbonyl)piperazin-1-yl]acetamide](/img/structure/B11095311.png)
![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-(4-methylphenyl)pyridine-2-carboxamide](/img/structure/B11095330.png)
![2-methyl-3-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinoxaline](/img/structure/B11095335.png)
![N'-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11095341.png)
![(2-Fluorophenyl)[8-methyl-2-thioxo[1,2,4]triazolo[1,5-A]pyridin-3(2H)-YL]methanone](/img/structure/B11095356.png)
![2-(2-chloro-4-fluorophenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11095358.png)
![2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11095362.png)
![3-Methyl-4-nitro-5-[(1E,3E)-4-phenyl-1,3-butadienyl]isoxazole](/img/structure/B11095367.png)

![2-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B11095378.png)
![Methyl 3-[(3-cyano-4,6-diphenylpyridin-2-yl)amino]-3-oxopropanoate](/img/structure/B11095385.png)


